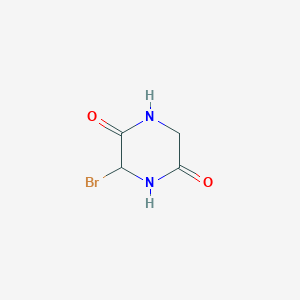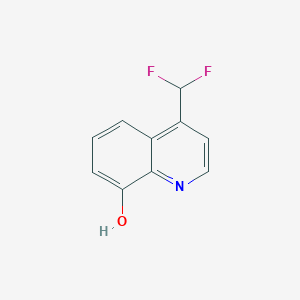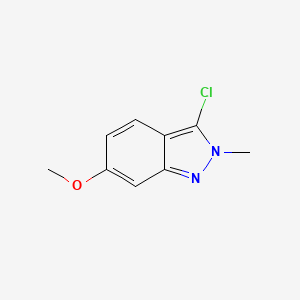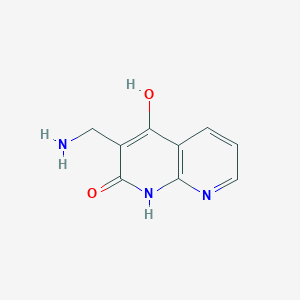
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that features a naphthyridine core with an aminomethyl group at the 3-position and a hydroxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a naphthyridine derivative is reacted with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxynaphthalene: This compound has similar hydroxy groups but lacks the aminomethyl group.
3-Aminomethyl-2-hydroxyquinoline: This compound has a similar structure but with a quinoline core instead of a naphthyridine core.
Uniqueness
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to the presence of both the aminomethyl and hydroxy groups on the naphthyridine core
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,4,10H2,(H2,11,12,13,14) |
InChI-Schlüssel |
SDODMIJECQVYQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=O)C(=C2O)CN)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



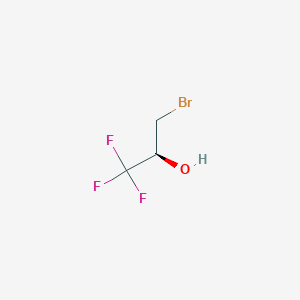



![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)

![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
